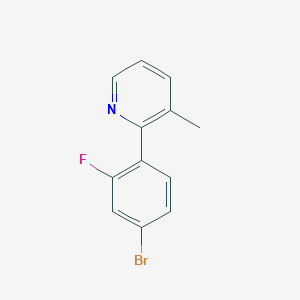

4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole

Descripción general

Descripción

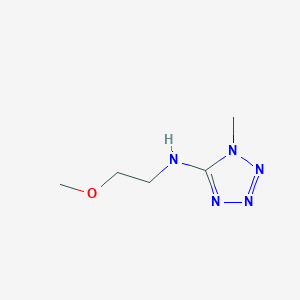

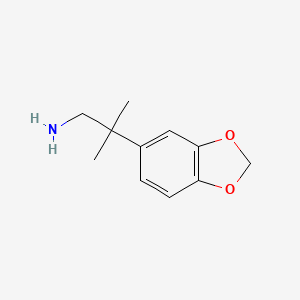

4-Chloro-1-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound with the molecular formula C6H5ClN2 and a molecular weight of 140.57 . It is used in the synthesis of various heterocyclic derivatives .

Synthesis Analysis

The synthesis of compounds related to 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole has been reported in the literature . For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved with a yield of 93.31% . Another study reported the synthesis of a series of 7-azaindole-1,2,3-triazole bearing N-benzamide derivatives .Molecular Structure Analysis

The molecular structure of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole comprises a pyrazole ring substituted with a chlorine atom and a prop-2-yn-1-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .Aplicaciones Científicas De Investigación

Synthesis of Antidepressant Molecules

- Application Summary : This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be achieved using metal-catalyzed steps .

- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .

- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

Antimicrobial Activities

- Application Summary : A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized . These compounds have shown moderate to excellent activity against various microbial strains .

- Methods of Application : The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- Results or Outcomes : Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

Synthesis of Pyrazolo [3,4-d]pyrimidine Derivatives

- Application Summary : The compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

Synthesis of Anti-depressant Molecules

- Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .

- Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles

- Application Summary : This compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

Synthesis of Pyridine Scaffold

- Application Summary : The compound is used in the synthesis of pyridine scaffold .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Synthesis of Anti-depressant Molecules

- Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .

- Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles

- Application Summary : This compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

Synthesis of Pyridine Scaffold

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZNTQDIKOAPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)

![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)

![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)

![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)

![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)